7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its trifluoromethyl group and partially-saturated bicyclic ring structure. The trifluoromethyl group is known for its metabolic stability, making it a valuable chemotype for drug development .
Synthesis Analysis
The synthesis
Scientific Research Applications
Pharmacological Agent Design
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives show potential in pharmacological agent design. For example, 3-methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs), which are structurally similar, are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). The fluorination of these compounds, such as in 3-trifluoromethyl-THIQs, can reduce their affinity for the alpha(2)-adrenoceptor, enhancing selectivity and maintaining potency at the target site. This approach exemplifies the "Goldilocks Effect," where the right balance of steric and pKa properties is achieved for optimal selectivity and potency (Grunewald et al., 2006).
Synthesis and Material Chemistry
The trifluoromethyl group in 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is significant in material chemistry. This group, due to its electron-withdrawing properties, can lead to hypsochromic shifts in visible absorption bands, as observed in studies involving azo disperse dyes derived from N-2,2,2-trifluoroethyl-1,2,3,4-tetrahydroquinoline. Such modifications can considerably improve lightfastness properties on materials like polyester and nylon (Aliwarga & Hallas, 1981).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, trifluoromethylated tetrahydroquinolines are explored for various applications. For instance, compounds with a trifluoromethyl group have shown potential as hypotensive agents through a novel sympatholytic mechanism. A specific example is losulazine hydrochloride, a 7-(trifluoromethyl)-4-aminoquinoline derivative, which was evaluated for safety and demonstrated hypotensive effects in animal models (Mccall et al., 1986).
Safety And Hazards
properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZKZNESVFQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381747 | |
Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
CAS RN |
450-62-4 | |
Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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